

Spectroscopic analysis of 2-(4-Bromophenyl)-2-oxoethanethioamide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-oxoethanethioamide

CAS No.: 870515-53-0

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An In-Depth Technical Guide to the Spectroscopic Analysis of **2-(4-Bromophenyl)-2-oxoethanethioamide**

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of **2-(4-Bromophenyl)-2-oxoethanethioamide**, a molecule of interest in medicinal chemistry and organic synthesis. As an α -oxo thioamide, its unique electronic and structural features demand a multi-faceted analytical approach for unambiguous identification and purity assessment. This document details the principles, experimental protocols, and data interpretation for a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is elucidated, and protocols are designed to be self-validating. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the analysis of this and structurally related compounds.

Introduction: The Structural Significance of 2-(4-Bromophenyl)-2-oxoethanethioamide

2-(4-Bromophenyl)-2-oxoethanethioamide belongs to the class of α -oxothioamides, which are valuable intermediates in the synthesis of various heterocyclic compounds, including thiazoles.[1][2][3] The molecule incorporates several key structural motifs: a 4-bromophenyl ring, an α -carbonyl group, and a primary thioamide functional group. The interplay between the electron-withdrawing bromo- and oxo- groups and the unique properties of the thioamide moiety creates a distinct spectroscopic signature.

The thioamide group ($R-C(=S)NH_2$) is a critical bioisostere of the amide bond. Substituting the carbonyl oxygen with sulfur significantly alters the bond length, polarity, and hydrogen-bonding capabilities of the functional group.[4] The C=S bond is longer and less polar than a C=O bond, and the thioamide functional group exhibits distinct electronic and vibrational properties that are readily probed by spectroscopy.[4] A thorough spectroscopic analysis is therefore not merely for identification but is crucial for understanding the compound's chemical reactivity, potential for intermolecular interactions, and suitability for further synthetic transformations. This guide provides the necessary protocols and interpretative logic to achieve a complete structural elucidation.

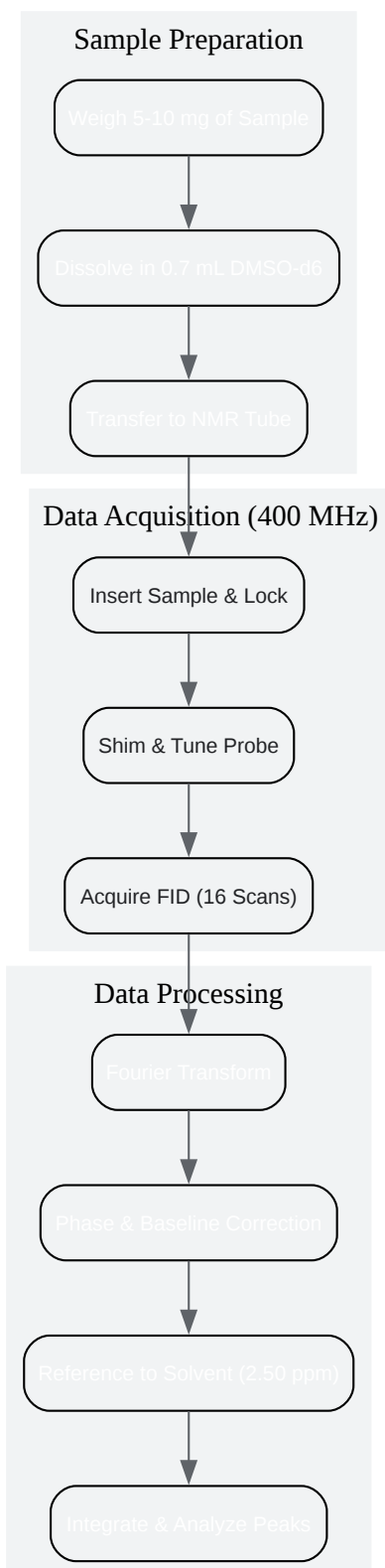
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For **2-(4-Bromophenyl)-2-oxoethanethioamide**, both 1H and ^{13}C NMR are indispensable.

Proton (1H) NMR Spectroscopy

Principle & Rationale: 1H NMR spectroscopy probes the magnetic environments of hydrogen nuclei. The chemical shift (δ) of a proton is highly sensitive to the electron density around it, providing a map of the molecule's functional groups and electronic landscape. For this analysis, a high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the coupling patterns of the aromatic protons effectively. Deuterated dimethyl sulfoxide (DMSO- d_6) is a suitable solvent due to its ability to dissolve the compound and the tendency for its N-H protons to appear as distinct, albeit broad, signals.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-(4-Bromophenyl)-2-oxoethanethioamide** and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- **Instrument Setup:** The experiment is performed on a 400 MHz NMR spectrometer. The sample is locked onto the deuterium signal of the solvent.
- **Data Acquisition:** Acquire the spectrum at a standard probe temperature of 298 K. A sufficient number of scans (typically 16 or 32) are averaged to ensure a good signal-to-noise ratio.
- **Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).



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Workflow for ^1H NMR Spectroscopy.

The structure of **2-(4-Bromophenyl)-2-oxoethanethioamide** suggests three distinct proton environments.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.7 (broad s) & ~9.4 (broad s)	Broad Singlet	1H + 1H	-C(=S)NH ₂	Thioamide protons are diastereotopic and often appear as two separate broad signals due to restricted rotation around the C-N bond and exchange with trace water. Their downfield shift is characteristic.
~7.95	Doublet (d)	2H	Ar-H (H2, H6)	These protons are ortho to the electron-withdrawing C=O group, leading to significant deshielding. They appear as a doublet due to coupling with H3/H5. ^{[5][6]}

~7.75	Doublet (d)	2H	Ar-H (H3, H5)	These protons are ortho to the bromine atom. They form a classic AA'BB' system with the H2/H6 protons. [5][6]
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Carbon (^{13}C) NMR Spectroscopy

Principle & Rationale: ^{13}C NMR provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. A proton-decoupled experiment is standard, where each carbon signal appears as a singlet, simplifying the spectrum. The chemical shifts of the carbonyl and thiocarbonyl carbons are particularly diagnostic.

- **Sample Preparation:** The same sample prepared for ^1H NMR analysis can be used.
- **Instrument Setup:** The experiment is run on the same 400 MHz spectrometer, but the probe is tuned to the ^{13}C frequency (~100 MHz).
- **Data Acquisition:** A standard proton-decoupled pulse sequence is used. Due to the low natural abundance of ^{13}C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a relaxation delay are required to obtain a good spectrum.
- **Processing:** The data is processed similarly to the ^1H NMR spectrum. The chemical shifts are referenced to the DMSO- d_6 solvent peak (δ ~39.52 ppm).

The molecule has 8 carbon atoms, but due to symmetry in the phenyl ring, only 6 distinct signals are expected.

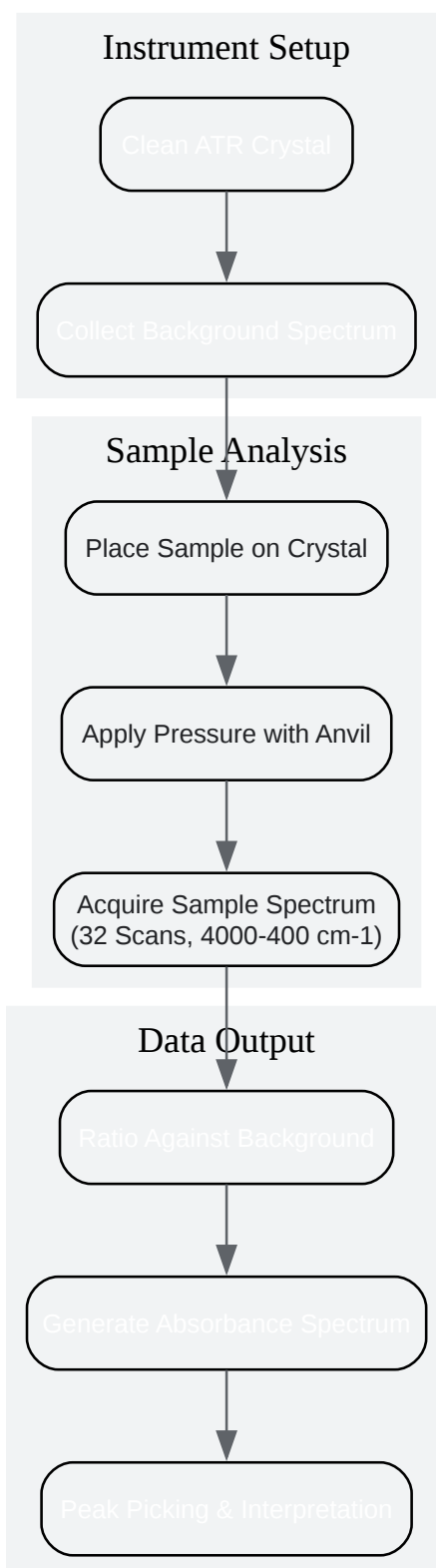
Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~205	C=S	The thiocarbonyl carbon is significantly deshielded and appears far downfield, typically between 200-210 ppm. ^{[4][7]}
~190	C=O	The α -keto carbonyl carbon is also highly deshielded, appearing in the characteristic ketone region.
~135	Ar-C (C1)	The ipso-carbon attached to the keto-thioamide group.
~132	Ar-C (C3, C5)	Aromatic carbons ortho to the bromine atom.
~130	Ar-C (C2, C6)	Aromatic carbons ortho to the keto-thioamide group.
~128	Ar-C (C4)	The ipso-carbon attached to the bromine atom. Its signal is often of lower intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions correspond to specific functional groups, making FT-IR an excellent tool for identifying the types of bonds present. For **2-(4-Bromophenyl)-2-oxoethanethioamide**, FT-IR is crucial for confirming the presence of the N-H, C=O, and C=S groups. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal sample preparation.

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

- **Instrument Setup:** Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
- **Data Acquisition:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Processing:** The resulting spectrum is automatically ratioed against the background spectrum and presented as absorbance or transmittance versus wavenumber (cm^{-1}).



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Workflow for FT-IR Spectroscopy using an ATR accessory.

The IR spectrum of a primary thioamide is complex due to vibrational coupling. Several characteristic bands, often referred to as "thioamide bands," have been identified.[8]

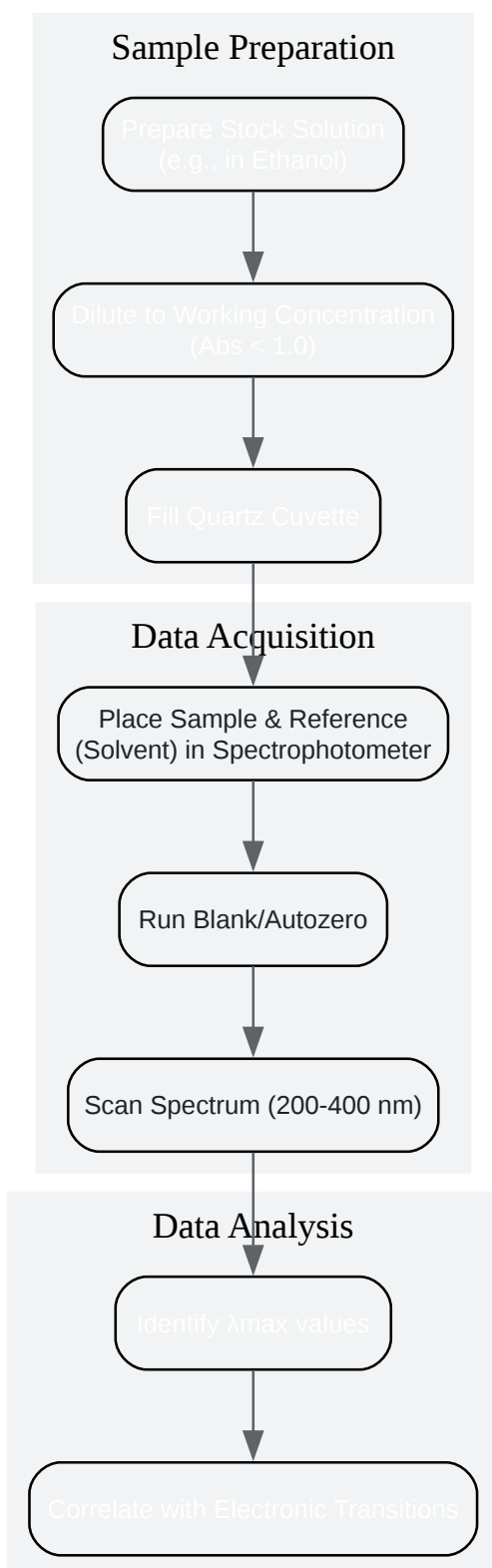
Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3350 - 3150	Medium-Strong	N-H stretching	Primary amides and thioamides show two bands in this region for asymmetric and symmetric stretching of the -NH ₂ group.[9]
~1680	Strong	C=O stretching	The α-keto group gives a strong, sharp absorption in this region, typical for aryl ketones.
~1600	Medium	Thioamide B band (N-H bending)	This band arises mainly from N-H in-plane bending coupled with C-N stretching.[8]
~1400	Medium-Strong	Thioamide C band (C-N stretching)	Primarily associated with C-N stretching coupled with N-H bending.[8]
850 - 600	Medium-Strong	Thioamide G band (C=S stretching)	This band has significant C=S character. It is found in a lower frequency range than C=O due to the larger mass of sulfur and is a key diagnostic peak for thioamides.[8]
~820	Strong	C-H out-of-plane bending	A strong band in this region is characteristic

of 1,4-disubstituted
(para) benzene rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_{max}) is characteristic of the chromophores—conjugated systems or functional groups with non-bonding electrons—present in the molecule. **2-(4-Bromophenyl)-2-oxoethanethioamide** contains multiple chromophores (phenyl ring, C=O, C=S) that give rise to a distinct UV-Vis spectrum.

- **Sample Preparation:** Prepare a dilute stock solution of the compound in a UV-transparent solvent like ethanol or acetonitrile. From this stock, prepare a solution in a quartz cuvette with a concentration that gives a maximum absorbance between 0.5 and 1.0.
- **Instrument Setup:** Use a dual-beam spectrophotometer. Fill a reference cuvette with the pure solvent.
- **Data Acquisition:** Place the reference and sample cuvettes in the spectrophotometer. Scan a range from approximately 200 to 400 nm.
- **Processing:** The instrument software automatically subtracts the solvent absorbance. Identify the wavelength(s) of maximum absorbance (λ_{max}).



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Workflow for UV-Visible Spectroscopy.

Two main electronic transitions are expected for this molecule.

Predicted λ_{max} (nm)	Transition Type	Rationale
~300-320	$n \rightarrow \pi$	This lower-energy absorption is attributed to the promotion of a non-bonding electron from the sulfur or oxygen atom to an anti-bonding π orbital of the C=S or C=O group.
~260-275	$\pi \rightarrow \pi$	This is a high-energy, high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π anti-bonding orbital within the conjugated system of the bromophenyl ring and the adjacent carbonyl and thiocarbonyl groups. Thioamides typically show a strong absorption around 265 nm.[4]

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The presence of bromine, with its two stable isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), provides a highly characteristic isotopic pattern that is definitive for confirming the presence of one bromine atom in the molecule.

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- **Instrument Setup:** The analysis is performed on a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically keeps the molecular ion intact. The instrument is calibrated using a known standard.
- **Data Acquisition:** The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-400).
- **Processing:** The resulting mass spectrum is analyzed to identify the molecular ion peak $[M+H]^+$ and its characteristic isotopic pattern.

Molecular Weight: $C_8H_6BrNSO = 242.99$ g/mol

m/z Value	Assignment	Rationale
244 & 246	$[M+H]^+$	The molecular ion peak (protonated). It will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This "doublet" is the classic signature of a compound containing one bromine atom (^{79}Br vs ^{81}Br). ^[7]
183 & 185	$[M - CSNH_2]^+$	Fragment corresponding to the 4-bromobenzoyl cation, a very stable fragment. The bromine isotopic pattern will be preserved.
155 & 157	$[C_6H_4Br]^+$	Fragment corresponding to the bromophenyl cation. The bromine isotopic pattern will be preserved.
76	$[CSNH_2]^+$	Fragment corresponding to the thioamide portion of the molecule.

Holistic Spectroscopic Signature: A Unified Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For **2-(4-Bromophenyl)-2-oxoethanethioamide**, the combined data provides an unambiguous structural confirmation:

- MS establishes the correct molecular weight (243 g/mol) and confirms the presence of one bromine atom via the M+H doublet at m/z 244/246.
- FT-IR confirms the presence of all key functional groups: the N-H stretches of the primary thioamide, the sharp C=O stretch of the ketone, and the characteristic C=S band.
- ¹³C NMR verifies the carbon skeleton, with highly diagnostic downfield signals for the C=S (~205 ppm) and C=O (~190 ppm) carbons, along with the four expected signals for the 1,4-disubstituted aromatic ring.
- ¹H NMR completes the picture by showing the correct number of protons in their respective chemical environments: two broad thioamide protons and the characteristic AA'BB' doublet pattern for the aromatic protons, confirming the 1,4-substitution pattern.
- UV-Vis supports the presence of a conjugated chromophoric system with characteristic absorptions.

Together, these spectroscopic techniques provide a detailed and self-consistent "fingerprint" of **2-(4-Bromophenyl)-2-oxoethanethioamide**, enabling its unequivocal identification and serving as a benchmark for quality control and further research.

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